5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyridin-2-one ring substituted with a 3,4-dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Substitution Reaction: The piperazine ring is then reacted with 1-chloro-3,4-dichlorobenzene under basic conditions to introduce the 3,4-dichlorophenyl group.
Cyclization: The intermediate product undergoes cyclization with 2-chloronicotinic acid to form the pyridin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one: shares structural similarities with other piperazine and pyridinone derivatives.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine ring and pyridinone structure, used in anti-tubercular research.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C18H18Cl2N2O, with a molecular weight of approximately 354.26 g/mol. The structure features a piperazine ring, which is known for enhancing the pharmacological profiles of various drug candidates.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro tests have shown that derivatives containing piperazine rings exhibit potent antiproliferative activities against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds analogous to this structure have been reported to induce cell cycle arrest and apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .
Compound | IC50 (µg/mL) | Cell Line | Mechanism of Action |
---|---|---|---|
4e | 5.36 | HepG2 | Induces apoptosis via caspase activation |
4i | 2.32 | MCF-7 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) suggest a shift towards apoptosis in treated cells.
- Cell Cycle Arrest : Treatment with similar compounds has resulted in cell cycle arrest at specific phases, which is crucial for halting the proliferation of cancer cells.
- Inhibition of Angiogenesis : Piperazine derivatives are known to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Case Studies
Several case studies highlight the efficacy of piperazine-containing compounds in oncology:
- Study on Piperazine Derivatives : A study evaluated a series of piperazine derivatives, revealing that modifications at the phenyl ring significantly enhanced anticancer activity. The presence of electron-withdrawing groups like chlorine was found to be beneficial for increasing potency against cancer cells .
Comparative Analysis
Comparative studies with other known anticancer agents show that compounds similar to this compound have comparable or superior activity:
Compound Type | IC50 Range (µg/mL) | Notable Features |
---|---|---|
Piperazine Derivatives | 2.32 - 10.10 | Enhanced solubility and bioavailability |
Traditional Chemotherapeutics | Varies widely | Often accompanied by severe side effects |
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O2/c24-18-2-1-3-19(13-18)27-8-10-28(11-9-27)23(31)17-5-7-22(30)29(15-17)14-16-4-6-20(25)21(26)12-16/h1-7,12-13,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHANTMGWWINOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.